molecular formula C9H9N5O B15213099 5-Amino-2-[(pyridin-2-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-59-2

5-Amino-2-[(pyridin-2-yl)amino]pyrimidin-4(3H)-one

Katalognummer: B15213099
CAS-Nummer: 77961-59-2
Molekulargewicht: 203.20 g/mol
InChI-Schlüssel: CGFTZTQLGDINBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-(pyridin-2-ylamino)pyrimidin-4(1H)-one: is a heterocyclic compound that features both pyrimidine and pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(pyridin-2-ylamino)pyrimidin-4(1H)-one typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method involves the reaction of 2-aminopyridine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs due to its ability to interact with various biological targets.

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

Industry: In the industrial sector, the compound is explored for its use in the development of new materials with unique properties. Its heterocyclic structure can impart desirable characteristics to polymers and other materials.

Wirkmechanismus

The mechanism of action of 5-Amino-2-(pyridin-2-ylamino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

  • 2-Amino-5-methylpyridine
  • 2-Amino-4-methylpyridine
  • 2-Amino-6-methylpyridine

Comparison: While these similar compounds share the pyridine ring structure, 5-Amino-2-(pyridin-2-ylamino)pyrimidin-4(1H)-one is unique due to the presence of both pyridine and pyrimidine rings. This dual-ring structure enhances its chemical reactivity and potential for diverse applications. Additionally, the presence of amino groups in specific positions allows for targeted interactions with biological molecules, making it a more versatile compound in medicinal chemistry.

Eigenschaften

CAS-Nummer

77961-59-2

Molekularformel

C9H9N5O

Molekulargewicht

203.20 g/mol

IUPAC-Name

5-amino-2-(pyridin-2-ylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H9N5O/c10-6-5-12-9(14-8(6)15)13-7-3-1-2-4-11-7/h1-5H,10H2,(H2,11,12,13,14,15)

InChI-Schlüssel

CGFTZTQLGDINBR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)NC2=NC=C(C(=O)N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.